molecular formula C16H25N3O B5837071 4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde

4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde

Cat. No. B5837071
M. Wt: 275.39 g/mol
InChI Key: VGDXKFFNGRUZBY-UHFFFAOYSA-N
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Description

4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde involves the inhibition of MAO activity. MAO is responsible for the breakdown of neurotransmitters, and its inhibition leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, leads to an enhancement of neurotransmission and an improvement in the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde have been extensively studied. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to an improvement in mood, cognition, and motor function. It has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde is its potent inhibitory effects on MAO activity. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively low selectivity for MAO-A and MAO-B, which may lead to unwanted side effects.

Future Directions

There are several future directions for the study of 4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde. One potential direction is the development of more selective MAO inhibitors based on this compound. Another direction is the investigation of its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the development of novel synthetic routes for the preparation of this compound may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde involves the reaction of 4-(diethylamino)benzylamine with piperazine-1-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yields.

Scientific Research Applications

4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit potent inhibitory effects on the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

4-[[4-(diethylamino)phenyl]methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-19(4-2)16-7-5-15(6-8-16)13-17-9-11-18(14-20)12-10-17/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDXKFFNGRUZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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